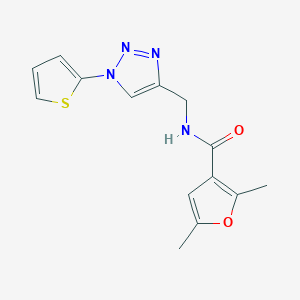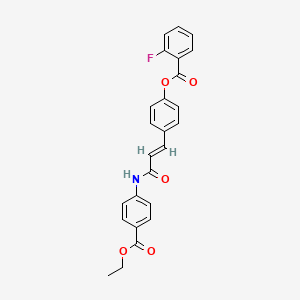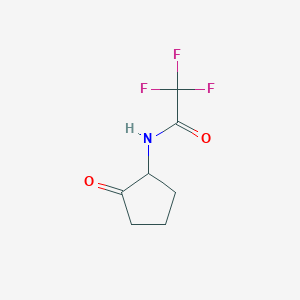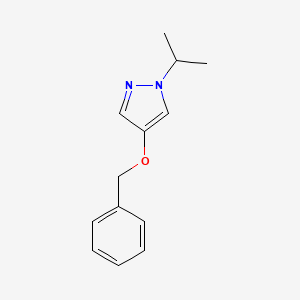![molecular formula C14H16ClN3O4 B2583284 1-[2-(4-氯苯基)-2-羟乙基]-5-(羟甲基)-1H-1,2,3-三唑-4-羧酸乙酯 CAS No. 2108819-93-6](/img/structure/B2583284.png)
1-[2-(4-氯苯基)-2-羟乙基]-5-(羟甲基)-1H-1,2,3-三唑-4-羧酸乙酯
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the 1H-1,2,3-triazole ring suggests that the compound could exhibit aromaticity, which would influence its chemical behavior .
Chemical Reactions Analysis
The reactivity of this compound would be influenced by the functional groups present in its structure. For example, the hydroxyethyl and hydroxymethyl groups could potentially undergo reactions involving their hydroxyl (-OH) groups, such as dehydration or oxidation .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of polar functional groups like -OH and -COOH could make the compound capable of forming hydrogen bonds, which would affect its solubility and boiling point .
科学研究应用
Comprehensive Analysis of Ethyl 1-[2-(4-Chlorophenyl)-2-Hydroxyethyl]-5-(Hydroxymethyl)-1H-1,2,3-Triazole-4-Carboxylate Applications
The compound “ethyl 1-[2-(4-chlorophenyl)-2-hydroxyethyl]-5-(hydroxymethyl)-1H-1,2,3-triazole-4-carboxylate” is a structurally complex molecule that may have various scientific applications. While specific data on this compound is limited, we can infer potential applications based on the biological activities of similar indole derivatives and triazole compounds. Below is a comprehensive analysis focusing on unique applications across different fields.
Antiviral Activity: Indole derivatives have been reported to exhibit significant antiviral properties. Compounds similar to our subject molecule have shown inhibitory activity against influenza A and other viruses . The triazole ring, in particular, is known for its use in antiviral medications, suggesting that our compound could be a candidate for antiviral drug development.
Anti-Inflammatory Properties: The indole nucleus, which is structurally related to our compound, has been associated with anti-inflammatory effects. This suggests that our compound could be explored for its potential to reduce inflammation in various medical conditions .
Anticancer Applications: Indole derivatives are known to possess anticancer activities. The presence of a chlorophenyl group, as in our compound, could interact with cancer cell lines, potentially inhibiting growth or inducing apoptosis . Further research could explore its efficacy as a chemotherapeutic agent.
Antimicrobial Efficacy: The structural features of triazole and indole suggest that our compound may have applications as an antimicrobial agent. Its potential to disrupt microbial cell walls or interfere with their replication makes it a candidate for further study in this field .
Antitubercular Activity: Given the historical use of indole derivatives in treating tuberculosis, there is a possibility that our compound could be effective against Mycobacterium tuberculosis. Its unique structure might offer a new approach to combat this persistent disease .
Antidiabetic Potential: Indole derivatives have shown promise in managing diabetes by influencing insulin secretion or glucose metabolism. The compound could be investigated for its potential role in diabetes treatment .
Antimalarial Properties: The indole nucleus is present in many natural compounds with antimalarial activity. Our compound, with its triazole and chlorophenyl components, might be developed into a novel antimalarial agent .
Neuroprotective Effects: Indoles have neuroprotective properties, suggesting that our compound could be beneficial in neurodegenerative diseases. Its ability to cross the blood-brain barrier and protect neural tissue warrants further investigation .
作用机制
Without specific context, it’s difficult to predict the mechanism of action of this compound. If it’s intended to be a drug, its mechanism of action would depend on the biological target it interacts with. If it’s a reagent in a chemical reaction, its mechanism of action would depend on the reaction conditions and the other reactants present .
安全和危害
未来方向
属性
IUPAC Name |
ethyl 1-[2-(4-chlorophenyl)-2-hydroxyethyl]-5-(hydroxymethyl)triazole-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16ClN3O4/c1-2-22-14(21)13-11(8-19)18(17-16-13)7-12(20)9-3-5-10(15)6-4-9/h3-6,12,19-20H,2,7-8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSBHRFJNBFPARQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N(N=N1)CC(C2=CC=C(C=C2)Cl)O)CO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16ClN3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
ethyl 1-[2-(4-chlorophenyl)-2-hydroxyethyl]-5-(hydroxymethyl)-1H-1,2,3-triazole-4-carboxylate | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-{3-[4-(methylsulfanyl)phenyl]-1,2,4-oxadiazol-5-yl}-1-propylquinolin-4(1H)-one](/img/structure/B2583202.png)
![N-[1-(4-Phenyl-1-prop-2-enoylpiperidine-4-carbonyl)azetidin-3-yl]acetamide](/img/structure/B2583203.png)

![4-amino-N-[2-(morpholin-4-yl)ethyl]benzamide](/img/structure/B2583208.png)

![N-(2-(2-(benzylamino)-2-oxoethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-1-naphthamide](/img/structure/B2583210.png)
![2-[[4-(dimethylsulfamoyl)benzoyl]amino]-N,6-dimethyl-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2583211.png)


![(1R)-1-[4-(2-Fluoroethoxy)phenyl]ethanamine;hydrochloride](/img/structure/B2583215.png)
![(4-[4-(Trifluoromethyl)phenyl]methyloxan-4-yl)methanamine hydrochloride](/img/structure/B2583219.png)


